molecular formula C14H8F2O4 B6406021 2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid CAS No. 1261926-56-0

2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6406021
CAS No.: 1261926-56-0
M. Wt: 278.21 g/mol
InChI Key: ZNNHEGPNTVFZHH-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic compound with potential applications in various scientific fields. Its structure consists of a benzoic acid core substituted with fluorine atoms and a carboxylic acid group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable aromatic precursor followed by carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like elemental fluorine or fluorinating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.

    Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of hydrogenated aromatic derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-5-fluorophenyl)phenol
  • 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid
  • 5-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid

Uniqueness

2-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-carboxy-5-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-9-1-2-11(12(6-9)14(19)20)7-3-8(13(17)18)5-10(16)4-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNHEGPNTVFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690896
Record name 4,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-56-0
Record name 4,5'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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